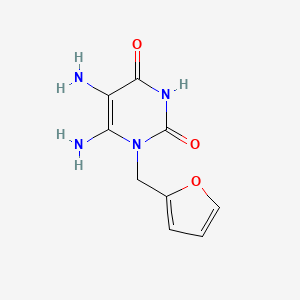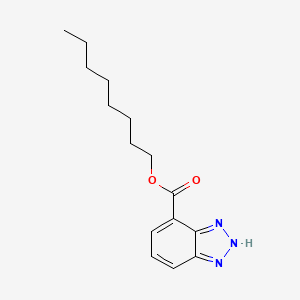
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biology: The compound is used in biological studies to understand its effects on various biological pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19N5O |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-methyl-N-(2-piperidin-4-ylethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C11H19N5O/c1-16(11(17)10-8-13-15-14-10)7-4-9-2-5-12-6-3-9/h8-9,12H,2-7H2,1H3,(H,13,14,15) |
Clave InChI |
MYSMJFNTXXWNTP-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1CCNCC1)C(=O)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,5-fluoro-1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8467143.png)



![Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8467180.png)

![7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
![Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-](/img/structure/B8467203.png)


![3-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8467238.png)


